molecular formula C6H5BrN2O2 B11885474 4-Amino-6-bromopicolinic acid CAS No. 1060811-27-9

4-Amino-6-bromopicolinic acid

Cat. No.: B11885474
CAS No.: 1060811-27-9
M. Wt: 217.02 g/mol
InChI Key: CPVPGLJHBILYCC-UHFFFAOYSA-N
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Description

4-Amino-6-bromopicolinic acid is a chemical compound with the molecular formula C6H5BrN2O2 It is a derivative of picolinic acid, characterized by the presence of an amino group at the 4-position and a bromine atom at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-6-bromopicolinic acid typically involves the bromination of picolinic acid followed by amination

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-bromopicolinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen and bromine atoms.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed:

    Substitution Reactions: Products include various substituted picolinic acids.

    Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

4-Amino-6-bromopicolinic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-6-bromopicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

    6-Bromopicolinic Acid: Similar structure but lacks the amino group.

    6-Amino-3-bromopicolinic Acid: Similar but with different substitution pattern.

    4-Amino-3,5-dichloro-6-bromopicolinic Acid: Contains additional chlorine atoms.

Uniqueness: 4-Amino-6-bromopicolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and bromine groups makes it a versatile compound for various applications.

Properties

IUPAC Name

4-amino-6-bromopyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVPGLJHBILYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704404
Record name 4-Amino-6-bromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060811-27-9
Record name 4-Amino-6-bromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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